molecular formula C17H11F3O3 B2522054 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one CAS No. 77200-39-6

7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one

Cat. No. B2522054
CAS RN: 77200-39-6
M. Wt: 320.267
InChI Key: YWEKTSYTGAHIFD-UHFFFAOYSA-N
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Description

The compound 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of various substituents on the chromen-4-one core can significantly alter the chemical and biological properties of these molecules.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves multi-step reactions that may include oxidation, cyclization, and substitution reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another study reported the synthesis of 4H-chromene derivatives using microwave-assisted alkenylation of methoxyphenols catalyzed by indium triflate . These methods highlight the versatility of synthetic approaches that can be applied to the chromen-4-one scaffold.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a benzopyran core, which can adopt various conformations. For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, revealed that the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the chromene mean plane . Such structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Chromen-4-one derivatives can participate in various chemical reactions, which are often influenced by the substituents present on the core structure. The reactivity of these compounds can be explored through molecular docking studies, as seen in the research where novel hybrid compounds containing pyrazole and coumarin cores were analyzed for their interactions with proteins . These studies can provide insights into the potential biological activities and mechanisms of action of chromen-4-one derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity. Spectroscopic techniques, including IR, NMR, and mass spectroscopy, are commonly used to characterize these properties and confirm the identity of synthesized compounds . Additionally, the crystal structures of these compounds can provide information on their solid-state properties and intermolecular interactions .

Scientific Research Applications

Photochromic Materials and Biological Activities

The applications of chromene compounds, similar to 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one, have been extensively explored in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes undergo reactions to produce naphthopyran and naphthopyrandione units, which are integral to the development of photochromic materials. These compounds exhibit air sensitivity, making pure forms challenging to obtain, yet they hold promise due to their unique properties and applications in creating materials that respond to light changes (Rawat, Prutyanov, & Wulff, 2006).

Catalysis and Synthesis of Warfarin Analogues

In another study, novel polystyrene-supported catalysts were developed and utilized in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the versatility of chromene compounds in catalytic processes. This research highlights the potential of chromene-based catalysts in environmentally friendly conditions, leading to high conversion yields and showcasing the compounds' applicability in pharmaceutical synthesis (Alonzi et al., 2014).

Molecular Docking and Structural Analyses

Further exploration into the structural and electronic properties of chromene compounds has been conducted through molecular docking, Hirshfeld surface, and spectroscopic analyses. A specific study focused on a hybrid compound containing the chromen-4-one core, offering insights into its potential for interacting with biological targets. This research provides a comprehensive understanding of the compound's behavior at the molecular level, suggesting implications for drug design and material science (Sert et al., 2018).

Fluorescence Properties for Sensing Applications

The unique spectral and fluorescent properties of chromene derivatives, including their behavior in various pH environments, have been scrutinized. This area of research uncovers the potential of chromene compounds in developing fluorescent sensors and materials that can respond dynamically to environmental changes (Serdiuk & Roshal, 2015).

Antimicrobial Activity and Molecular Modeling

Chromene compounds have also been synthesized and tested for their antimicrobial activity, offering promising results as potential antibacterial and antifungal agents. Through molecular modeling and docking studies, these compounds have shown significant inhibitory potency against specific microbial targets, highlighting their potential in medicinal chemistry and pharmaceutical research (Mandala et al., 2013).

properties

IUPAC Name

7-methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEKTSYTGAHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one

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